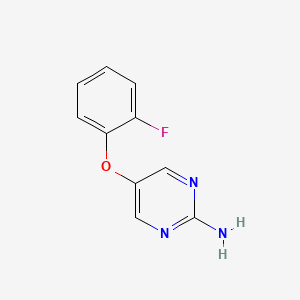

5-(2-Fluorophenoxy)pyrimidin-2-amine

Description

Properties

Molecular Formula |

C10H8FN3O |

|---|---|

Molecular Weight |

205.19 g/mol |

IUPAC Name |

5-(2-fluorophenoxy)pyrimidin-2-amine |

InChI |

InChI=1S/C10H8FN3O/c11-8-3-1-2-4-9(8)15-7-5-13-10(12)14-6-7/h1-6H,(H2,12,13,14) |

InChI Key |

IOVHBLJXWWEBEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CN=C(N=C2)N)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via 2,5-Dibromopyrimidine Intermediate

- Starting Material : 2,5-dibromopyrimidine

- Step 1 : Selective amination at the 2-position using nucleophilic aromatic substitution (S_NAr) with ammonia or amine sources to yield 2-aminopyrimidine derivatives.

- Step 2 : Copper-catalyzed coupling of the 5-position bromide with 2-fluorophenol to form the 5-(2-fluorophenoxy) substituent. This reaction typically uses copper catalysts with ligands such as 1,10-phenanthroline derivatives to enhance yield and selectivity.

- Step 3 : Removal of protecting groups (if any) under acidic conditions to yield the target 5-(2-Fluorophenoxy)pyrimidin-2-amine.

Reaction Conditions and Yields :

| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Amination at 2-position | Ammonia or amine, base | S_NAr, solvent (e.g., DMF) | Moderate to high | Selective substitution at C2 |

| Etherification at 5-position | 2-Fluorophenol, Cu catalyst, ligand (e.g., 1,10-phenanthroline) | Elevated temperature, inert atmosphere | 60-85 | Ligand choice affects yield |

| Deprotection (if applicable) | Acidic conditions (e.g., TFA) | Room temp to reflux | Quantitative | Boc group removal |

This method was detailed in a 2019 study focusing on disubstituted pyrimidines as selective 5-HT2C agonists, where the use of 1,10-phenanthroline ligands significantly improved yields of 2-amino-5-alkoxypyrimidines.

Synthesis via 2-Chloro-5-iodopyrimidine Intermediate

- Starting Material : 2-chloro-5-iodopyrimidine

- Step 1 : Coupling of 2-fluorophenol with 2-chloro-5-iodopyrimidine under basic conditions (e.g., potassium carbonate in dimethyl sulfoxide) at elevated temperature (~100°C) to yield 2-(2-fluorophenoxy)-5-iodopyrimidine.

- Step 2 : Subsequent transformations including nitration, reduction to aniline, and further functionalization to introduce the amino group at the 2-position or to modify the pyrimidine ring.

- The iodide at the 5-position is a good leaving group for nucleophilic substitution with phenols.

- The chlorine at the 2-position can be converted to an amine via substitution or reduction steps.

- This route is often used in multi-step syntheses for biologically active pyrimidine derivatives.

| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Etherification at 5-position | 2-Fluorophenol, K2CO3, DMSO | 100°C, 1 hour | Moderate to high | Efficient substitution |

| Nitration | HNO3/H2SO4 mixture | Room temperature | Moderate | Introduces nitro group for further reduction |

| Reduction | Fe, Acetic acid, reflux | 90°C, 5 minutes | High | Converts nitro to amino group |

This method was reported in the synthesis of N-benzoyl urea antitumor compounds, where 2-chloro-5-iodopyrimidine served as a key intermediate to install the 2-fluorophenoxy substituent prior to further functionalization.

Alternative Approaches Using 2,4,6-Trichloropyrimidine

- Chlorination of barbituric acid to 2,4,6-trichloropyrimidine followed by stepwise nucleophilic substitution at the 5-position with 2-fluorophenol and at the 2-position with ammonia or amines.

- This method employs a general addition-elimination mechanism under controlled temperature conditions.

| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination | POCl3, Et4NCl | 120°C, 4 hours | 78 | Efficient halogenation |

| Phenol substitution | Sodium 2-fluorophenolate | 0°C to room temp, 2 hours | 46-84 | Controlled substitution |

| Amination | Ammonia or amine, KOtBu | Room temp, 4 hours | Moderate to high | Selective nucleophilic substitution |

This approach was highlighted in a 2021 study where 2,4,6-trichloropyrimidine was used as a versatile precursor for pyrimidine derivatives, including those with fluorophenoxy substituents.

Comparative Summary of Preparation Methods

| Method | Key Intermediate | Reaction Type | Catalysts/Ligands | Advantages | Limitations |

|---|---|---|---|---|---|

| 2,5-Dibromopyrimidine route | 2,5-Dibromopyrimidine | S_NAr amination and etherification | Cu catalyst, 1,10-phenanthroline | High selectivity, good yields | Requires handling of bromides |

| 2-Chloro-5-iodopyrimidine route | 2-Chloro-5-iodopyrimidine | Nucleophilic substitution, nitration, reduction | Base (K2CO3), Fe/acetic acid | Good for multi-step functionalization | Multi-step, moderate complexity |

| 2,4,6-Trichloropyrimidine route | 2,4,6-Trichloropyrimidine | Stepwise nucleophilic substitution | POCl3 chlorination, KOtBu base | Versatile, scalable | Requires careful control of substitution |

Research Findings and Practical Notes

- The choice of ligand in copper-catalyzed etherification significantly affects the yield; 1,10-phenanthroline derivatives outperform other ligands.

- Nucleophilic aromatic substitution is favored at positions activated by halogens (bromine, iodine, chlorine) on the pyrimidine ring, facilitating selective functionalization.

- The use of 2-chloro-5-iodopyrimidine as a versatile intermediate allows for the introduction of various substituents through cross-coupling or nucleophilic substitution, making it a valuable building block in medicinal chemistry.

- Multi-step procedures involving nitration and reduction enable further functionalization of the fluorophenoxy-substituted pyrimidine core for advanced derivatives.

- The reaction conditions typically require inert atmosphere, elevated temperatures, and careful purification steps to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenoxy)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

5-(2-Fluorophenoxy)pyrimidin-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorophenoxy group enhances its binding affinity and selectivity towards certain biological targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Core

The position and nature of substituents on the pyrimidine ring significantly influence biological activity and physicochemical properties. Key analogs include:

*Calculated based on Hill formula (C₁₁H₁₀FN₃O).

Key Observations :

- Fluorine Position: The 2-fluorophenoxy group in the target compound may improve target binding compared to 4-fluorophenyl analogs due to steric and electronic effects .

- Methoxy vs. Phenoxy: Methoxy groups (e.g., in ) enhance electron-donating properties, whereas phenoxy groups introduce steric bulk and altered hydrogen-bonding capacity .

Core Scaffold Modifications

Replacing the pyrimidine core with pyrrolopyrimidine or triazolopyrimidine alters pharmacokinetics and target selectivity:

Biological Activity

5-(2-Fluorophenoxy)pyrimidin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C10H9FN4O

Molecular Weight : 220.20 g/mol

IUPAC Name : 5-(2-fluorophenoxy)pyrimidin-2-amine

Canonical SMILES : C1=CN=C(N=C1C(=O)N)C2=CC=CC=C2F

5-(2-Fluorophenoxy)pyrimidin-2-amine acts primarily by interacting with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and specificity, which is crucial for modulating biological activity. The compound's structure allows it to fit into the active sites of target proteins, potentially inhibiting their functions or altering their activity.

Anticancer Activity

Research has indicated that 5-(2-Fluorophenoxy)pyrimidin-2-amine exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Inhibition of cell proliferation |

| HepG2 (Liver) | 15.0 | Induction of apoptosis |

| A549 (Lung) | 10.0 | Cell cycle arrest |

The compound's ability to induce apoptosis and inhibit proliferation suggests its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, 5-(2-Fluorophenoxy)pyrimidin-2-amine has shown antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro studies reported the following Minimum Inhibitory Concentrations (MIC):

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound could be a candidate for developing new antibiotics.

Case Studies and Research Findings

-

Study on Cancer Cell Lines :

A comprehensive study evaluated the cytotoxic effects of 5-(2-Fluorophenoxy)pyrimidin-2-amine on various cancer cell lines. The results indicated that the compound effectively inhibited cell growth in a dose-dependent manner, with notable selectivity towards cancerous cells compared to normal cells. -

Antimicrobial Efficacy Assessment :

Another research effort focused on the compound's antimicrobial properties, revealing that it exhibited potent activity against several pathogenic strains. The study emphasized the importance of further exploring its mechanism of action to understand how it disrupts microbial growth. -

Pharmacokinetic Studies :

Pharmacokinetic evaluations have suggested favorable absorption and distribution characteristics for 5-(2-Fluorophenoxy)pyrimidin-2-amine, making it a promising candidate for further drug development.

Q & A

Q. What are the common synthetic routes for 5-(2-Fluorophenoxy)pyrimidin-2-amine, and what critical parameters influence yield and purity?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a Buchwald-Hartwig amination using Pd(OAc)₂/X-Phos as catalysts with Cs₂CO₃ as a base in dioxane at 100°C (4-hour reaction time) . Key parameters include:

- Catalyst system : Pd₂(dba)₃ and John-phos improve coupling efficiency for halogenated pyrimidines.

- Solvent and temperature : Toluene or dioxane at 100°C minimizes side reactions.

- Purification : Column chromatography or preparative TLC ensures high purity (>95%) .

Q. How can researchers characterize the structural conformation of 5-(2-Fluorophenoxy)pyrimidin-2-amine?

- X-ray crystallography : Resolves bond angles and intermolecular interactions (e.g., π-stacking in pyrimidine derivatives) .

- NMR/IR spectroscopy : NMR identifies fluorine environments, while IR confirms amine and ether functional groups .

- HRMS : Validates molecular weight and isotopic patterns (e.g., m/z 194 [M+H]⁺ for similar compounds) .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

- Enzyme inhibition assays : Test against kinases or phosphodiesterases using fluorescence polarization .

- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa or HepG2) to assess therapeutic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis while maintaining stereochemical integrity?

- Microwave-assisted synthesis : Reduces reaction time from 48 hours to <12 hours for similar pyrimidines .

- Continuous flow chemistry : Enhances reproducibility and scalability for aryl amination steps .

- Chiral resolution : Use of chiral auxiliaries (e.g., (R)-BINOL) or enantioselective catalysts to control stereochemistry .

Q. What strategies resolve discrepancies in structure-activity relationship (SAR) studies for fluorinated pyrimidines?

- Comparative substituent analysis : Substituents at the 2-position (e.g., 2-fluorophenyl vs. 4-fluorophenyl) alter binding affinity by 10–100-fold in kinase assays .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to ATP pockets .

- Meta-analysis of bioactivity data : Cross-reference IC₅₀ values across enzyme families to identify selectivity trends .

Q. What advanced techniques identify protein targets and binding mechanisms for 5-(2-Fluorophenoxy)pyrimidin-2-amine?

- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (e.g., KD values for kinase interactions) .

- Cryo-EM/X-ray co-crystallography : Resolves ligand-protein complexes at <2.5 Å resolution to map hydrogen-bonding networks .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for target engagement .

Q. How can stability issues under physiological conditions be addressed for in vivo studies?

- Salt formation : Dihydrochloride salts (e.g., as in 4-(difluoromethoxy)pyridin-2-amine) improve aqueous solubility and shelf-life .

- Prodrug design : Acetylation of the amine group enhances metabolic stability .

- Accelerated stability testing : HPLC-MS monitors degradation products in simulated gastric fluid (pH 2–7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.